3-Bromo-2-nitrobenzenesulfonamide can be synthesized through various chemical reactions involving nitro and sulfonamide groups. It is classified as an aromatic sulfonamide, which are compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Sulfonamides are known for their antibacterial activity and are used in various pharmaceutical applications.
The synthesis of 3-Bromo-2-nitrobenzenesulfonamide typically involves the following steps:
The yield of the synthesis can vary based on reaction conditions, but typical yields range from 70% to 85% depending on the specific methodology employed .
The molecular formula of 3-Bromo-2-nitrobenzenesulfonamide is C₆H₅BrN₂O₃S. Its structure consists of:
The compound exhibits resonance stabilization due to the delocalization of electrons in the aromatic system. The presence of electron-withdrawing groups (bromine and nitro) influences its reactivity and solubility properties.
3-Bromo-2-nitrobenzenesulfonamide can participate in several chemical reactions:
The mechanism of action for compounds like 3-Bromo-2-nitrobenzenesulfonamide primarily revolves around their antibacterial properties. Sulfonamides act by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), they competitively inhibit this enzyme, leading to a depletion of folate necessary for nucleic acid synthesis.
This inhibition results in bacteriostatic effects, preventing bacterial growth and replication while allowing the immune system to eliminate the pathogens .
These properties make 3-Bromo-2-nitrobenzenesulfonamide suitable for various applications in research and industry .
3-Bromo-2-nitrobenzenesulfonamide has several applications:
The compound 3-Bromo-2-nitrobenzenesulfonamide is formally identified by the IUPAC name 3-bromo-2-nitrobenzenesulfonamide, reflecting strict adherence to hierarchical substituent prioritization rules. According to IUPAC guidelines:
The molecular formula is C₆H₅BrN₂O₄S, with a molecular weight of 281.08 g/mol. Key identifiers include:
Table 1: Identifier Summary for 3-Bromo-2-nitrobenzenesulfonamide
Property | Value |
---|---|
Systematic IUPAC Name | 3-bromo-2-nitrobenzenesulfonamide |
CAS Registry Number | 1261521-33-8 |
Molecular Formula | C₆H₅BrN₂O₄S |
Molecular Weight (g/mol) | 281.08 |
SMILES | C1=CC(=C(C(=C1)Br)N+[O-])S(=O)(=O)N |
This compound belongs to two functionally significant chemical families:
The benzene ring substitutions create a 1,2,3-trisubstituted pattern, with bromine (C-Br), nitro (C-NO₂), and sulfonamide (C-SO₂NH₂) groups at positions 1, 2, and 3, respectively. This arrangement generates a sterically congested environment that influences rotational freedom and intermolecular interactions.
The positioning of substituents relative to the sulfonamide group critically modulates electronic, steric, and physicochemical properties:
Decreases solubility due to disrupted crystal packing [1].
Electronic and Steric Comparisons:
Table 2: Substituent Position Effects in Bromonitrobenzenesulfonamides
Compound | Substituent Positions | Melting Point (°C) | pKa (Sulfonamide N-H) | Key Electronic Effect |
---|---|---|---|---|
3-Bromo-2-nitrobenzenesulfonamide | 1-SO₂NH₂, 2-NO₂, 3-Br | Not reported | ~7.8 (estimated) | Ortho nitro: Steric + electronic withdrawal |
2-Bromobenzenesulfonamide | 1-SO₂NH₂, 2-Br | 191–195 | >9 | Ortho bromo: Steric dominance |
3-Bromobenzenesulfonamide | 1-SO₂NH₂, 3-Br | 151–156 | ~10 | Meta bromo: Moderate withdrawal |
4-Bromo-2-fluoro-5-nitrobenzenesulfonamide | 1-SO₂NH₂, 2-F, 4-Br, 5-NO₂ | Not reported | ~7–8 | Ortho fluoro + para nitro: Dual withdrawal |
Crystallographic Evidence:X-ray studies of related sulfonamides confirm that ortho-nitro groups induce larger bond angles at sulfur (C-SO₂NH₂) and non-planarity in the sulfonamide moiety. This distortion reduces hydrogen-bonding capacity relative to unhindered analogues [1] [9].
Reactivity Implications:The ortho-nitro group in 3-bromo-2-nitrobenzenesulfonamide facilitates nucleophilic aromatic substitution at C-1 (between Br and SO₂NH₂) due to combined electron withdrawal from both substituents. In contrast, meta-nitro analogues exhibit electrophilic substitution at C-5 or C-6 [1].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0